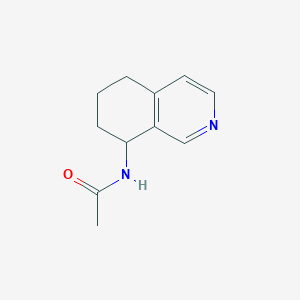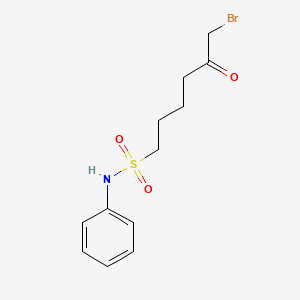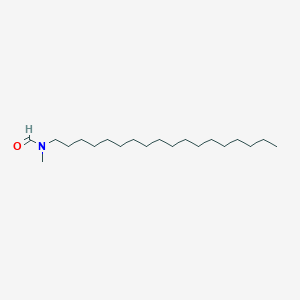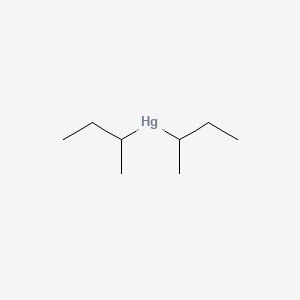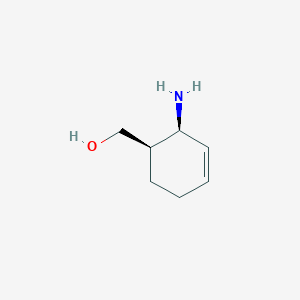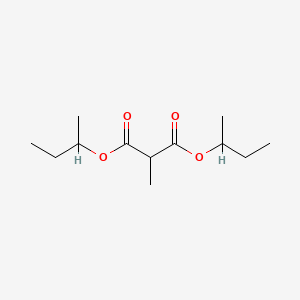![molecular formula C24H26N2O3 B13811431 Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the indoloquinazoline family, which is characterized by a fused ring system combining indole and quinazoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- typically involves the oxidation of isatin and its substituted analogs. One common method includes the use of potassium permanganate in anhydrous acetonitrile, which results in the formation of the desired indoloquinazoline derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimalarial properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, its antimalarial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s life cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the methoxy and octyl groups.
Tryptanthrin: A related compound with similar structural features and biological activities.
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- stands out due to the presence of methoxy and octyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Conclusion
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C24H26N2O3 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-methoxy-8-octylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h9,11-15H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
CNOHLRWBUUCENW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


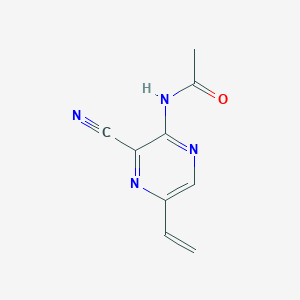
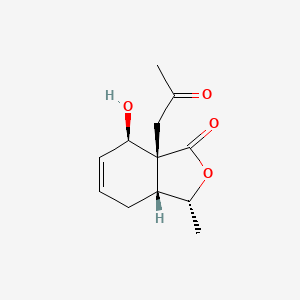
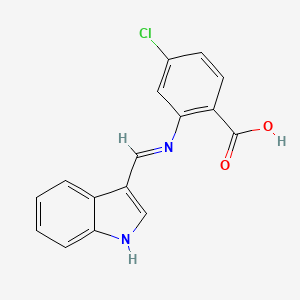
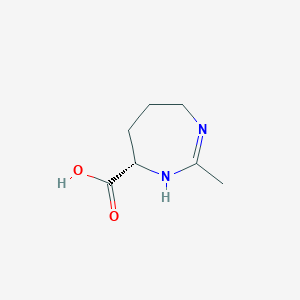
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
